![molecular formula C23H22N6O4 B10999313 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B10999313.png)
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]butanamide
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Overview
Description
4-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]BUTANAMIDE is a complex organic compound that belongs to the class of dihydroisoindoloquinazoline derivatives
Preparation Methods
The synthesis of 4-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]BUTANAMIDE can be achieved through a multicomponent Povarov reaction. This reaction involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid . The reaction conditions typically include the use of a catalyst and an appropriate solvent to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential antitumoral activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]BUTANAMIDE include other dihydroisoindoloquinazoline derivatives such as:
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H22N6O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C23H22N6O4/c1-33-13-18-24-23(27-26-18)25-19(30)11-6-12-28-20-14-7-2-3-8-15(14)22(32)29(20)17-10-5-4-9-16(17)21(28)31/h2-5,7-10,20H,6,11-13H2,1H3,(H2,24,25,26,27,30) |
InChI Key |
PCOHOJGLFDSLQR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)NC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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